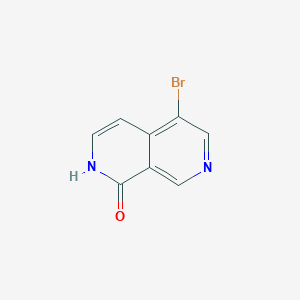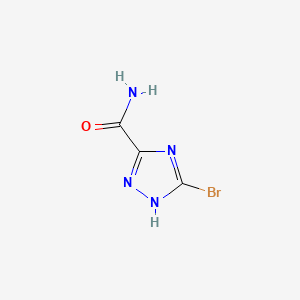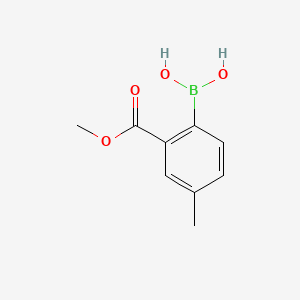
5-Bromo-2,7-naphthyridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,7-naphthyridin-1(2H)-one is a chemical compound with the molecular formula C8H5BrN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 223.95900 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 225.04 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Chemical Properties and Synthetic Methods
Amination Reactions : Studies have explored the conversion of halogeno-naphthyridines into amino compounds, revealing insights into the mechanisms underlying these reactions. For example, the amination of 1-halogeno-2,7-naphthyridines proceeds via an SN(AE)ipso substitution, not via an SN(AE)tele mechanism, indicating specific pathways for these conversions (Haak & Plas, 2010).
Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines with electron-withdrawing substituents undergo regioselective homolytic substitutions, forming derivatives that are potential precursors for the synthesis of complex molecules, including pyridoacridine alkaloids (Plodek, Raeder, & Bracher, 2012).
Functionalization via Direct Ring Metalation : The direct ring metalation of 4-bromobenzo[c][2,7]naphthyridine enables the synthesis of diverse 5-substituted products, illustrating a novel approach to synthesizing analogues of heterocyclic natural products (Melzer, Plodek, & Bracher, 2019).
Biological and Pharmaceutical Applications
Antibacterial Activity : Naphthyridine derivatives have been evaluated for their antibacterial activity and potential to inhibit efflux resistance mechanisms in bacteria, showing promise in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Kinase Inhibitors : Certain naphthyridine motifs have been identified as c-Met kinase inhibitors, offering insights into the structure-activity relationships necessary for effective inhibition. This highlights their potential in targeted cancer therapies (Wang et al., 2013).
Material Science Applications
- Organic Semiconductor Materials : The synthesis and characterization of 4,8-substituted 1,5-naphthyridines have been explored, revealing their suitability as blue-emitting materials and electron-transport materials for OLED applications. This research underscores the versatility of naphthyridines in material science (Wang et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2H-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABGQOLVZFQDJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-94-2 |
Source


|
| Record name | 5-bromo-1,2-dihydro-2,7-naphthyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)




![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)
![tert-Butyl 5-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572985.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)





